Heptyl-UR-144

Description

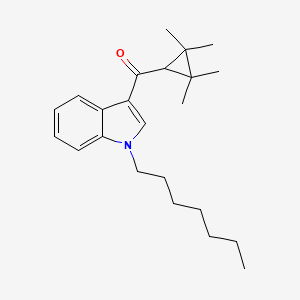

Structure

3D Structure

Properties

IUPAC Name |

(1-heptylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO/c1-6-7-8-9-12-15-24-16-18(17-13-10-11-14-19(17)24)20(25)21-22(2,3)23(21,4)5/h10-11,13-14,16,21H,6-9,12,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYRYXPWWCSDCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201043144 | |

| Record name | Heptyl-UR-144 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616469-06-7 | |

| Record name | Heptyl-UR-144 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616469067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl-UR-144 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEPTYL-UR-144 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0X1YWE4CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Heptyl-UR-144: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl-UR-144, systematically named (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that belongs to the aminoalkylindole class.[1] It is a structural analog of the well-characterized synthetic cannabinoid UR-144, featuring an extended N-heptyl chain in place of the N-pentyl chain in UR-144.[2] This modification in the alkyl chain length can significantly influence the compound's pharmacological properties, including its binding affinity for cannabinoid receptors and its metabolic fate. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, metabolism, and analytical detection of Heptyl-UR-144, drawing upon available data for the compound and its close analog, UR-144.

Chemical and Physicochemical Properties

Heptyl-UR-144 is characterized by an indole core substituted at the 1-position with a heptyl chain and at the 3-position with a carbonyl group linked to a tetramethylcyclopropyl moiety. The presence of the bulky and strained tetramethylcyclopropyl group is a distinctive feature of this class of synthetic cannabinoids.

Table 1: Physicochemical Properties of Heptyl-UR-144

| Property | Value | Source |

| IUPAC Name | (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | [1] |

| CAS Number | 1616469-06-7 | [2] |

| Molecular Formula | C23H33NO | [2][3] |

| Molecular Weight | 339.52 g/mol | [3] |

| Appearance | Crystalline solid (predicted) | Inferred |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and ethanol.[2] | [2] |

| UV max (in Ethanol) | 218, 247, 304 nm | [2] |

| SMILES | CCCCCCCn1cc(c2ccccc21)C(=O)C3C(C)(C)C3(C)C | [3] |

| InChIKey | VMYRYXPWWCSDCO-UHFFFAOYSA-N | [1][3] |

Synthesis

-

N-Alkylation of the Indole Ring: The indole nitrogen of a suitable precursor, such as (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, would be alkylated using a heptyl halide (e.g., 1-bromoheptane) in the presence of a base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., dimethylformamide or acetonitrile).

-

Acylation of the Indole Ring (Alternative Route): An alternative approach would involve the Friedel-Crafts acylation of N-heptylindole with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst.

Caption: Proposed synthetic pathway for Heptyl-UR-144.

Pharmacology and Mechanism of Action

Heptyl-UR-144 is expected to act as a cannabinoid receptor agonist, similar to its pentyl analog, UR-144. The primary targets of synthetic cannabinoids are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). CB1 receptors are predominantly found in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are primarily located in the peripheral tissues, particularly on immune cells, and are involved in modulating inflammation and immune responses.

While specific binding affinity and functional activity data for Heptyl-UR-144 are not extensively documented, data for UR-144 provides valuable insight. UR-144 exhibits high affinity for the CB2 receptor with a Kᵢ of 1.8 nM and an 83-fold lower affinity for the CB1 receptor with a Kᵢ of 150 nM.[4] Functionally, UR-144 acts as a full agonist at both receptors, with EC₅₀ values of 421 nM for human CB1 receptors and 72 nM for human CB2 receptors.[4] The extension of the alkyl chain from pentyl to heptyl in other synthetic cannabinoid series has been shown to sometimes increase affinity for cannabinoid receptors; however, the biological activities of Heptyl-UR-144 have not been fully characterized.

Table 2: Pharmacological Data for UR-144 (Pentyl Analog)

| Parameter | Receptor | Value | Source |

| Binding Affinity (Kᵢ) | CB1 | 150 nM | [4] |

| CB2 | 1.8 nM | [4] | |

| Functional Activity (EC₅₀) | Human CB1 | 421 nM | [4] |

| Human CB2 | 72 nM | [4] |

Activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

Caption: Cannabinoid receptor signaling pathway.

Metabolism

The metabolism of Heptyl-UR-144 has not been specifically studied, but it is expected to undergo extensive phase I and phase II metabolism, similar to UR-144 and other synthetic cannabinoids.[5] The primary routes of metabolism are likely to involve the heptyl chain and the indole ring.

Phase I Metabolism:

-

Hydroxylation: The heptyl chain is a likely site for hydroxylation at various positions, leading to the formation of mono-, di-, and tri-hydroxylated metabolites. The indole ring can also be hydroxylated.

-

Oxidation: The hydroxylated metabolites can be further oxidized to form ketones and carboxylic acids.

-

N-dealkylation: Cleavage of the heptyl chain from the indole nitrogen can occur, leading to the formation of des-heptyl metabolites.

Phase II Metabolism:

-

Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid to form more water-soluble glucuronide conjugates, which are then excreted in the urine.

The metabolism of the closely related compound XLR-11 (a fluorinated pentyl analog of UR-144) has been shown to result in defluorination to form UR-144 metabolites, which then undergo further metabolism.[6] This suggests that the metabolic pathways of these analogs are interconnected.

Caption: Probable metabolic pathways of Heptyl-UR-144.

Analytical Detection

The detection and quantification of Heptyl-UR-144 and its metabolites in biological matrices such as blood and urine are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Experimental Protocol: Representative GC-MS Method for Synthetic Cannabinoid Analysis

This protocol is a general guideline and should be optimized and validated for the specific instrumentation and application.

-

Sample Preparation (Urine):

-

To 1 mL of urine, add an internal standard.

-

Perform enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates.

-

Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

-

Derivatize the sample with a silylating agent (e.g., BSTFA with 1% TMCS) to improve the chromatographic properties of the analytes.[7]

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280 °C.

-

Oven Temperature Program: Initial temperature of 70°C for 2 minutes, ramp to 190°C at 30°C/min, then ramp to 290°C at 5°C/min and hold for 10 minutes.[7]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (m/z 40-550) for screening and selected ion monitoring (SIM) for targeted quantification.

-

Experimental Protocol: Representative LC-MS/MS Method for Synthetic Cannabinoid Analysis

This protocol is a general guideline and should be optimized and validated for the specific instrumentation and application.

-

Sample Preparation (Urine):

-

To 1 mL of urine, add an internal standard.

-

Perform enzymatic hydrolysis with β-glucuronidase.

-

Perform solid-phase extraction (SPE) for sample clean-up and concentration.

-

Evaporate the eluate and reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of the parent compound and its metabolites.

-

Toxicology and Legal Status

Toxicology

Specific toxicological data for Heptyl-UR-144 are scarce. However, based on the known effects of other synthetic cannabinoids, particularly those with long alkyl chains, potential adverse effects may include cardiovascular toxicity, neurotoxicity, and psychiatric symptoms. Studies on UR-144 have shown that it can induce genotoxic effects in human lymphocytes.[8] The abuse of synthetic cannabinoids has been associated with a range of serious health issues, including tachycardia, hypertension, agitation, hallucinations, and in some cases, death.[9]

Legal Status

The legal status of Heptyl-UR-144 is often not explicitly defined but may be covered under analog or blanket legislation that controls synthetic cannabinoids. Its close analog, UR-144, is a controlled substance in many countries, including the United States (Schedule I), the United Kingdom (Class B), and Canada (Schedule II).[4] Given the structural similarity, it is highly probable that Heptyl-UR-144 would be considered a controlled substance analog in these and other jurisdictions. Researchers should consult their local regulations before synthesizing or handling this compound.

Conclusion

Heptyl-UR-144 is a synthetic cannabinoid of scientific interest due to its structural relationship to UR-144 and the potential for altered pharmacological properties conferred by its N-heptyl chain. While specific data on its pharmacology, metabolism, and toxicology are limited, this guide provides a comprehensive overview based on available information for the compound and its close analogs. Further research is needed to fully characterize the in vitro and in vivo properties of Heptyl-UR-144 to better understand its potential therapeutic applications and toxicological risks.

References

-

UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. National Institutes of Health. [Link]

-

Schedules of Controlled Substances: Temporary Placement of UR-144, XLR11, and AKB48 into Schedule I. Federal Register. [Link]

-

A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology. [Link]

-

UR-144. Wikipedia. [Link]

-

UR-144 N-heptyl analog. Bertin Bioreagent. [Link]

-

Synthetic Cannabinoid Analysis with GC-MS. ResearchGate. [Link]

-

Exploring UR-144: Effects, Risks, and Legal Status. Safrole. [Link]

-

GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. National Institutes of Health. [Link]

-

Genotoxic properties of representatives of alkylindazoles and aminoalkyl-indoles which are consumed as synthetic cannabinoids. PubMed. [Link]

-

UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. ResearchGate. [Link]

-

Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International. [Link]

-

Substance Details UR-144 (N-heptyl analogue). UNODC. [Link]

-

Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. National Institutes of Health. [Link]

-

Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology. [Link]

-

Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]

-

Identification of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (DP-UR-144) in a herbal drug product that was commercially available in the Tokyo metropolitan area. ResearchGate. [Link]

-

(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. PubChem. [Link]

-

Synthesis and pharmacology of several substituted indole-3-carboxamide derivatives. Sci-Hub. [Link]

-

Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. PubMed. [Link]

-

Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. PubMed. [Link]

-

Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate. [Link]

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKAT USA. [Link]

-

HEPTYL-UR-144. GSRS. [Link]

-

A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. National Institutes of Health. [Link]

-

LC-MS/MS method for the quantitation of metabolites of eight commonly-used synthetic cannabinoids in human urine - An Australian perspective. ResearchGate. [Link]

-

First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. PubMed. [Link]

-

Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. National Institutes of Health. [Link]

-

The "new" marijuana. PubMed. [Link]

-

Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

-

A survey of cannabinoids and toxic elements in hemp-derived products from the United States marketplace. National Institutes of Health. [Link]

-

Cannabis sativa-based oils against aluminum-induced neurotoxicity. National Institutes of Health. [Link]

Sources

- 1. Substance Details UR-144 (N-heptyl analogue) [unodc.org]

- 2. caymanchem.com [caymanchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. UR-144 - Wikipedia [en.wikipedia.org]

- 5. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genotoxic properties of representatives of alkylindazoles and aminoalkyl-indoles which are consumed as synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The "new" marijuana - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Heptyl-UR-144

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Synthetic Cannabinoids

The landscape of psychoactive substances has been dramatically reshaped by the continuous emergence of synthetic cannabinoids. These substances, often misleadingly marketed as "legal highs," are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Heptyl-UR-144, chemically known as (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a notable member of this class. It is a structural analog of UR-144, with the N-pentyl chain extended to a heptyl chain.[1][2] Understanding the synthesis and analytical profile of such compounds is of paramount importance for forensic chemists, toxicologists, and the broader scientific community engaged in drug discovery and public health.

This technical guide provides a comprehensive overview of the synthesis and characterization of Heptyl-UR-144. It is designed to equip researchers with the fundamental knowledge required to identify, synthesize, and analyze this potent synthetic cannabinoid. The methodologies described herein are grounded in established principles of organic chemistry and analytical science, providing a robust framework for further investigation.

Chemical Profile of Heptyl-UR-144

A foundational understanding of the physicochemical properties of Heptyl-UR-144 is essential for its synthesis and analysis.

| Property | Value | Source |

| IUPAC Name | (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | [3] |

| Molecular Formula | C₂₃H₃₃NO | [2] |

| Molecular Weight | 339.52 g/mol | [4] |

| CAS Number | 1616469-06-7 | [2] |

Synthesis of Heptyl-UR-144: A Two-Step Approach

The synthesis of Heptyl-UR-144 is logically approached in two principal stages: the formation of the core indole structure followed by the attachment of the N-heptyl chain. This method offers a clear and controllable pathway to the final product.

Diagram of the Synthetic Pathway

Caption: Synthetic route to Heptyl-UR-144 via Friedel-Crafts acylation and subsequent N-alkylation.

Part 1: Synthesis of the Precursor, (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

The initial step involves the synthesis of the core indole ketone, which serves as the immediate precursor to Heptyl-UR-144.[5][6] This is typically achieved through a Friedel-Crafts acylation of indole.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (1.0 eq) and a suitable Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) to a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (1.05 eq) in the same solvent to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. The choice of a sterically hindered acyl chloride is deliberate to favor acylation at the C3 position of the indole, which is electronically favored.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully pouring the mixture over crushed ice and water. Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL). The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone.

Part 2: N-Alkylation to Yield Heptyl-UR-144

The final step is the N-alkylation of the synthesized precursor with a heptyl halide. This reaction proceeds via the deprotonation of the indole nitrogen followed by a nucleophilic substitution.[7][8]

Experimental Protocol:

-

Deprotonation: To a solution of (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. The use of a strong, non-nucleophilic base is crucial to selectively deprotonate the indole nitrogen without competing side reactions.

-

Alkylation: After stirring for 30 minutes at 0 °C, add 1-bromoheptane (1.2 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: Carefully quench the reaction with the dropwise addition of water. Extract the product with ethyl acetate (3 x 50 mL). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude Heptyl-UR-144 is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product as a crystalline solid or oil.

Comprehensive Characterization of Heptyl-UR-144

Unequivocal identification of Heptyl-UR-144 requires a multi-faceted analytical approach. The following techniques are indispensable for structural elucidation and purity assessment.

Diagram of the Analytical Workflow

Caption: Integrated analytical workflow for the comprehensive characterization of Heptyl-UR-144.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of Heptyl-UR-144. Both ¹H and ¹³C NMR are essential.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The expected chemical shifts for Heptyl-UR-144 can be predicted based on the known data for UR-144 and standard substituent effects.[9]

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole-H2 | ~ 7.8 | ~ 135 |

| Indole-H4 | ~ 8.2 | ~ 125 |

| Indole-H5, H6, H7 | ~ 7.2 - 7.4 | ~ 122 - 124 |

| Cyclopropyl-H | ~ 1.8 | ~ 35 |

| Tetramethyl C | - | ~ 20-30 |

| N-CH₂ (Heptyl) | ~ 4.1 (triplet) | ~ 47 |

| -(CH₂)₅- (Heptyl) | ~ 1.2 - 1.9 (multiplets) | ~ 22 - 32 |

| -CH₃ (Heptyl) | ~ 0.9 (triplet) | ~ 14 |

| C=O | - | ~ 195 |

| Indole C3 | - | ~ 115 |

| Indole C3a, C7a | - | ~ 128, 137 |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 10 mg of purified Heptyl-UR-144 in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[10]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments (¹H, ¹³C{¹H}) should be performed, along with 2D experiments such as COSY, HSQC, and HMBC to confirm assignments.

-

Data Interpretation: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the cyclopropyl proton, and the aliphatic protons of the heptyl chain. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of Heptyl-UR-144, aiding in its identification.

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like synthetic cannabinoids.[11][12]

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of Heptyl-UR-144 is expected to show a molecular ion peak ([M]⁺) at m/z 339. Key fragment ions would likely arise from the cleavage of the heptyl chain and the fragmentation of the indole ring system. A characteristic fragment would be the loss of the heptyl group, and another would be the tetramethylcyclopropylcarbonyl cation.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of Heptyl-UR-144 (e.g., 1 mg/mL) in a suitable solvent like methanol or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer. A common setup includes a non-polar capillary column (e.g., DB-1 or equivalent).

-

GC Conditions:

-

Injector Temperature: 280 °C

-

Oven Program: Start at 100 °C, ramp to 300 °C at a rate of 12-20 °C/min, and hold for several minutes.[10]

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 30-550 amu.[10]

-

LC-MS/MS offers high sensitivity and specificity, making it ideal for detecting trace amounts of Heptyl-UR-144 in complex matrices such as biological fluids.[13][14][15]

Expected Transitions:

In MS/MS analysis, the protonated molecule [M+H]⁺ (m/z 340) would be selected as the precursor ion. Collision-induced dissociation would generate specific product ions that are characteristic of the Heptyl-UR-144 structure.

Experimental Protocol for LC-MS/MS Analysis:

-

Sample Preparation: For pure compounds, a dilute solution in methanol or acetonitrile is sufficient. For biological samples, a sample extraction and clean-up procedure (e.g., solid-phase extraction) is necessary.

-

LC Conditions:

-

Column: A C18 or similar reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid to promote ionization.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis.

-

Pharmacology and Legal Status

Heptyl-UR-144 is an analog of UR-144, which is known to be a potent agonist of the cannabinoid receptors, with a higher affinity for the CB2 receptor compared to the CB1 receptor.[16] The extension of the alkyl chain to a heptyl group is likely to modulate its potency and selectivity, a common strategy in the clandestine synthesis of new psychoactive substances.

It is crucial to note that many synthetic cannabinoids, including UR-144, are classified as Schedule I controlled substances in the United States and are similarly controlled in many other countries.[1][17] This means they have a high potential for abuse and no accepted medical use. Researchers must be aware of and comply with all local, national, and international regulations regarding the synthesis, handling, and study of such compounds.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of Heptyl-UR-144. The described synthetic pathway, based on established organic chemistry principles, offers a reliable method for its preparation in a laboratory setting. The analytical workflows, employing NMR and mass spectrometry, provide a robust framework for its unequivocal identification and characterization. As the landscape of new psychoactive substances continues to evolve, a thorough understanding of the chemistry of these compounds is essential for the scientific and forensic communities to address the associated public health and safety challenges.

References

- Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. (2017).

- Step-by-Step Guide for the N-alkylation of Indoles with Methyl 2-(bromomethyl)

- General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionaliz

- Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear.

- Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications.

- Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers.

- Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. PMC - NIH. (2022).

- Synthesis of N-alkylated indoles.

- Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. NIH.

- LC–MS-MS Analysis of Synthetic and Natural Cannabinoids Developing an MS Screening Method for Drugs of Abuse Analyzing VOCs in.

- An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.

- (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (Synonyms: UR-144 Impurity 3).

- FAB-144. Grokipedia.

- (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. PubChem.

- Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Oxford Academic. (2013).

- UR-144. Wikipedia.

- UR-144. SWGDRUG.org. (2014).

- Substance Details UR-144. Unodc.

- Identification of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (DP-UR-144) in a herbal drug product that was commercially available in the Tokyo metropolitan area.

- UR-144 N-heptyl analog (CAS Number: 1616469-06-7). Cayman Chemical.

- Enantioselective synthesis of N-alkylindoles enabled by nickel-c

- Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. (2013).

- Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. PubMed. (2013).

- (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. Cayman Chemical.

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.

- Tables For Organic Structure Analysis.

- Substance Details UR-144 (N-heptyl analogue). UNODC.

- HEPTYL-UR-144.

- Enantioselective Catalytic Synthesis of N-alkyl

- Fub-144 | C23H24FNO | CID 118796439. PubChem - NIH.

- General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4 + 1] Annulative Double C–H Functionalization. Journal of the American Chemical Society.

- UR-144 N-heptyl analog - Additives & Precursors - C

- N-Alkylation of Opiates.

Sources

- 1. (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | C21H29NO | CID 44626619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Substance Details UR-144 (N-heptyl analogue) [unodc.org]

- 4. HEPTYL-UR-144 [drugfuture.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 10. swgdrug.org [swgdrug.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. annexpublishers.com [annexpublishers.com]

- 15. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 16. UR-144 - Wikipedia [en.wikipedia.org]

- 17. Substance Details UR-144 [unodc.org]

An In-Depth Technical Guide to Investigating the Endocannabinoid System with Heptyl-UR-144

Foreword: The Evolving Landscape of Cannabinoid Research

The endocannabinoid system (ECS) represents a pivotal and complex signaling network, implicated in a vast array of physiological processes, from neurotransmission and immune modulation to metabolism and pain perception. At the heart of this system lie the cannabinoid receptors, primarily CB1 and CB2, which are key targets for both endogenous ligands and exogenous compounds. The development of synthetic cannabinoid receptor agonists has provided researchers with powerful tools to dissect the intricate workings of the ECS. This guide focuses on Heptyl-UR-144, a member of the indol-3-ylcycloalkyl ketone class of synthetic cannabinoids, as a probe for investigating the endocannabinoid system. As the biological activities of Heptyl-UR-144 are not yet fully characterized, this document will leverage data from its close analog, UR-144, and provide a comprehensive framework for its in-vitro characterization.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to employ Heptyl-UR-144 as a tool to unravel the complexities of cannabinoid receptor pharmacology.

Heptyl-UR-144: A Structural Perspective

Heptyl-UR-144, chemically known as (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that belongs to the indol-3-yl-tetramethylcyclopropyl ketone class.[2] Its structure is characterized by a central indole core, a tetramethylcyclopropyl ketone moiety at the 3-position, and a heptyl chain at the N1 position. This N-heptyl substitution distinguishes it from the more well-known UR-144, which possesses a pentyl chain.[1] The structural variations in the N1-substituted indole side chain are known to significantly influence the affinity and efficacy at cannabinoid receptors.[3]

While comprehensive pharmacological data for Heptyl-UR-144 is not yet available, its close structural similarity to UR-144 allows for informed predictions regarding its expected activity. UR-144 is a potent agonist with a notable selectivity for the CB2 receptor over the CB1 receptor.[1] This preferential binding to the CB2 receptor, which is primarily expressed in immune cells, makes compounds of this class valuable for investigating the role of the ECS in inflammation and immune responses, potentially with reduced psychoactive effects associated with strong CB1 agonism.[2][3]

Table 1: Chemical and Physical Properties of Heptyl-UR-144

| Property | Value |

| IUPAC Name | (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |

| Molecular Formula | C₂₃H₃₃NO |

| Molecular Weight | 339.52 g/mol |

| CAS Number | 1616469-06-7 |

The Endocannabinoid System and the Mechanism of Action of Cannabinoid Receptor Agonists

The endocannabinoid system is a ubiquitous neuromodulatory system that plays a crucial role in maintaining homeostasis. It comprises cannabinoid receptors, endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The two primary cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs). CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly expressed in the peripheral nervous system and immune cells.

Upon activation by an agonist like Heptyl-UR-144, both CB1 and CB2 receptors couple to inhibitory G proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of these receptors can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

In Vitro Characterization of Heptyl-UR-144: A Step-by-Step Guide

To elucidate the pharmacological profile of Heptyl-UR-144, a series of in vitro assays are essential. These assays will determine its binding affinity for CB1 and CB2 receptors and its functional activity as an agonist.

Radioligand Competition Binding Assay: Determining Receptor Affinity (Ki)

This assay measures the ability of Heptyl-UR-144 to displace a radiolabeled cannabinoid ligand from the CB1 and CB2 receptors, thereby determining its binding affinity (Ki).

-

Receptor Membrane Preparation:

-

Prepare receptor membranes from cells expressing CB1 or CB2 receptors as described in the radioligand binding assay protocol.

-

-

Assay Setup:

-

In a 96-well plate, combine the receptor membranes, [³⁵S]GTPγS, GDP (to regulate basal binding), and varying concentrations of Heptyl-UR-144 in an appropriate assay buffer (typically containing MgCl₂ and NaCl).

-

Include control wells for basal binding (membranes and [³⁵S]GTPγS only) and non-specific binding (membranes, [³⁵S]GTPγS, and a high concentration of unlabeled GTPγS).

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

-

Filtration and Washing:

-

Terminate the reaction by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.

-

-

Scintillation Counting:

-

Dry the filter plate, add scintillation fluid, and measure the radioactivity.

-

-

Data Analysis:

-

Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding from the binding at each concentration of Heptyl-UR-144.

-

Plot the stimulated binding as a percentage of the maximal response against the logarithm of the Heptyl-UR-144 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal effect) and the Emax (the maximal effect).

-

cAMP Functional Assay: Measuring Downstream Signaling

This assay measures the ability of Heptyl-UR-144 to inhibit the production of cyclic AMP (cAMP), a key second messenger in the cannabinoid receptor signaling pathway.

-

Cell Culture:

-

Culture cells stably expressing CB1 or CB2 receptors in appropriate media.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with varying concentrations of Heptyl-UR-144 for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Incubate for an additional 15-30 minutes.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production at each concentration of Heptyl-UR-144.

-

Plot the percentage of inhibition against the logarithm of the Heptyl-UR-144 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Table 3: Expected Functional Activity of Heptyl-UR-144 at Human Cannabinoid Receptors (Based on UR-144)

| Assay | Receptor | Expected EC₅₀ (nM) |

| cAMP Assay | CB1 | ~27.3 |

| cAMP Assay | CB2 | ~11.6 |

| Calculated from ng/mL values for UR-144 from Marshall University Digital Scholar.[2] |

Data Interpretation and Scientific Insights

The data generated from these assays will provide a comprehensive pharmacological profile of Heptyl-UR-144.

-

Binding Affinity (Ki): A lower Ki value indicates a higher binding affinity. By comparing the Ki values for CB1 and CB2, the receptor selectivity of Heptyl-UR-144 can be determined. Based on its structure, a higher affinity for CB2 is anticipated.

-

Functional Potency (EC₅₀): A lower EC₅₀ value in the GTPγS and cAMP assays indicates a higher potency as an agonist. This value represents the concentration of Heptyl-UR-144 required to elicit a half-maximal functional response.

-

Efficacy (Emax): The Emax value from the GTPγS assay indicates the maximal response that Heptyl-UR-144 can produce relative to a known full agonist. This will classify Heptyl-UR-144 as a full or partial agonist.

By systematically characterizing Heptyl-UR-144, researchers can gain valuable insights into the structure-activity relationships of N1-alkyl substituted indol-3-ylcycloalkyl ketones. This knowledge is crucial for the design of more selective and potent cannabinoid receptor modulators for therapeutic applications. Furthermore, as a research tool, Heptyl-UR-144 can be employed to explore the physiological and pathophysiological roles of the CB2 receptor in various in vitro and in vivo models.

Conclusion

Heptyl-UR-144 represents a valuable chemical probe for the scientific community engaged in endocannabinoid system research. Although its pharmacological profile is yet to be fully elucidated, its structural relationship to UR-144 provides a strong rationale for its investigation as a potent and selective CB2 receptor agonist. The detailed experimental protocols and data interpretation guidelines presented in this technical guide offer a robust framework for researchers to thoroughly characterize Heptyl-UR-144 and utilize it to advance our understanding of cannabinoid receptor function in health and disease.

References

-

Frost, J.M., Dart, M.J., Tietje, K.R., et al. (2010). Indol-3-ylcycloalkyl ketones: effects of N1 substituted indole side chain variations on CB(2) cannabinoid receptor activity. Journal of Medicinal Chemistry, 53(1), 295-315. [Link]

-

PubChem. (n.d.). Heptyl-UR-144. National Center for Biotechnology Information. [Link]

-

Gifford, A. N. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Bertin Bioreagent. (n.d.). UR-144 N-heptyl analog. [Link]

-

Nunnery, J. K. (2015). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

-

Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508. [Link]

-

Laprairie, R. B., Kulkarni, P. M., & Rourke, J. L. (2017). Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling. Methods in enzymology, 593, 239–258. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]

Sources

- 1. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indol-3-yl-tetramethylcyclopropyl ketones: effects of indole ring substitution on CB2 cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indol-3-ylcycloalkyl ketones: effects of N1 substituted indole side chain variations on CB(2) cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: A Technical Guide to the Unknown Biological Activities of Novel Synthetic Cannabinoids

Preamble: The Evolving Challenge of Novel Synthetic Cannabinoids

The landscape of psychoactive substances is in a constant state of flux, with novel synthetic cannabinoids (NSCs) representing one of the most dynamic and challenging classes of compounds to emerge in recent decades.[1][2][3] Initially synthesized for research purposes to explore the endocannabinoid system, these compounds have been clandestinely produced and sold as "legal" alternatives to cannabis.[4][5][6] However, their pharmacological profiles often diverge significantly from that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. Many NSCs act as potent, full agonists at the cannabinoid receptors, CB1 and CB2, in contrast to the partial agonism of Δ⁹-THC.[4][7][8] This key difference is believed to contribute to the severe and often unpredictable toxicity associated with their use, including psychosis, seizures, renal toxicity, and even death.[2][8][9]

This technical guide is designed for researchers, scientists, and drug development professionals dedicated to unraveling the complex pharmacology and toxicology of NSCs. We will move beyond the established understanding of CB1 and CB2 receptor activation and delve into the frontiers of NSC research: the unknown biological activities that likely contribute to their profound and dangerous effects. Our exploration will be grounded in established scientific principles and methodologies, providing a framework for investigating the uncharted territories of NSC pharmacology.

I. The Known Landscape: Foundational Understanding of NSC Activity

A comprehensive investigation into the unknown begins with a firm grasp of the known. The primary mechanism of action for most NSCs involves their interaction with the cannabinoid receptors, CB1 and CB2.[2][3][10]

Cannabinoid Receptor Engagement: Affinity and Efficacy

The initial characterization of any NSC involves determining its binding affinity (Kᵢ) and functional efficacy at CB1 and CB2 receptors. These parameters provide a first approximation of a compound's potential psychoactivity and peripheral effects.

Experimental Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of a novel synthetic cannabinoid for CB1 and CB2 receptors.

-

Principle: This competitive binding assay measures the ability of an unlabeled NSC to displace a radiolabeled ligand (e.g., [³H]CP55,940) from the cannabinoid receptors in a membrane preparation.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing human CB1 or CB2 receptors.

-

Assay Buffer: Utilize a buffer containing a protease inhibitor cocktail to prevent receptor degradation.

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled NSC.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ (the concentration of NSC that inhibits 50% of radioligand binding) and calculate the Kᵢ using the Cheng-Prusoff equation.

-

Data Presentation: Receptor Binding Affinities of Representative NSCs

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Source |

| Δ⁹-THC | 8.05 | 32 | [11] |

| JWH-018 | 2.6 | ~2.6 | [11] |

| 5F-MDMB-PICA | 1.4 | 0.213 | [11] |

| MDMB-4en-PINACA | <1 | <1 | [10] |

Functional Activity: G-Protein Activation and Downstream Signaling

Beyond binding, it is crucial to understand the functional consequences of receptor engagement. Most NSCs are potent agonists, meaning they activate the receptor and trigger intracellular signaling cascades.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a novel synthetic cannabinoid in activating G-protein signaling through CB1 and CB2 receptors.

-

Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. The amount of bound [³⁵S]GTPγS is proportional to the extent of G-protein activation.

-

Methodology:

-

Membrane Preparation: Use cell membranes expressing CB1 or CB2 receptors.

-

Assay Buffer: The buffer should contain GDP to ensure G-proteins are in their inactive state prior to agonist addition.

-

Incubation: Incubate membranes with varying concentrations of the NSC in the presence of [³⁵S]GTPγS.

-

Separation and Quantification: Similar to the radioligand binding assay, separate bound [³⁵S]GTPγS via filtration and quantify using scintillation counting.

-

Data Analysis: Plot the concentration-response curve to determine the EC₅₀ and Eₘₐₓ values relative to a known full agonist.

-

Visualization: Canonical CB1 Receptor Signaling Pathway

Caption: Canonical G-protein-dependent signaling cascade following CB1 receptor activation by an NSC.

II. Venturing into the Unknown: Uncharacterized Biological Activities

The current understanding of NSC pharmacology, while foundational, is incomplete. Several lines of evidence suggest that the full spectrum of their biological activities extends beyond canonical CB1/CB2 signaling. These "unknowns" are critical to understanding the severe toxicity of these compounds.

The Enigma of Signaling Bias

The concept of "signaling bias" or "functional selectivity" posits that a ligand can preferentially activate one signaling pathway over another at the same receptor. While many NSCs are classified as full agonists based on G-protein activation, their effects on other signaling effectors, such as β-arrestin recruitment, are largely uncharacterized.

Causality Behind Experimental Choices: Investigating signaling bias is crucial because different pathways can lead to distinct physiological outcomes. For instance, G-protein signaling is often associated with the acute therapeutic/psychoactive effects of cannabinoids, while β-arrestin recruitment can mediate receptor desensitization, internalization, and activation of distinct downstream pathways like the MAPK/ERK pathway.[12] An NSC that is a potent G-protein activator but a weak recruiter of β-arrestin might produce a more intense and prolonged effect due to reduced receptor desensitization. Conversely, a strong β-arrestin-biased agonist could lead to a different profile of adverse effects.

Experimental Workflow: Characterizing Signaling Bias

Caption: Workflow for determining the signaling bias of a novel synthetic cannabinoid.

Self-Validating System: The use of multiple, orthogonal assays to probe different signaling pathways provides a self-validating system. For example, a compound's effect on adenylyl cyclase (measured by a cAMP assay) should correlate with its Gαi/o activation (measured by [³⁵S]GTPγS). Discrepancies could indicate the involvement of other G-protein subtypes (e.g., Gαs) or non-G-protein-mediated effects.[13]

Off-Target Activities: Beyond Cannabinoid Receptors

The structural diversity of NSCs raises the possibility of interactions with other, non-cannabinoid receptors.[14][15] These "off-target" effects could contribute significantly to the toxicological profile of these compounds.

Potential Non-Cannabinoid Targets:

-

G-Protein Coupled Receptors (GPCRs): Several orphan GPCRs, such as GPR18 and GPR55, have been proposed as putative cannabinoid receptors.[16][17] The activity of NSCs at these receptors is largely unexplored. Additionally, interactions with well-established GPCRs like serotonin, dopamine, and opioid receptors are possible.[16]

-

Transient Receptor Potential (TRP) Channels: Endocannabinoids are known to modulate various TRP channels (e.g., TRPV1, TRPA1).[1][14] Given the structural similarities, NSCs may also interact with these ion channels, potentially contributing to effects on pain perception, temperature regulation, and cardiovascular function.

Experimental Protocol: Broad Receptor Screening Panel

-

Objective: To identify potential off-target interactions of a novel synthetic cannabinoid.

-

Methodology:

-

Compound Submission: Submit the NSC to a commercial or in-house broad receptor screening panel (e.g., Eurofins SafetyScreen, DiscoverX PathHunter).

-

Assay Formats: These panels typically include a wide range of radioligand binding and functional assays for hundreds of GPCRs, ion channels, transporters, and enzymes.

-

Primary Screen: A single high concentration of the NSC is tested to identify significant interactions ("hits").

-

Follow-up Studies: "Hits" are then subjected to full concentration-response curve analysis to determine potency and efficacy at the identified off-target.

-

The Role of Metabolism in Toxicity

The metabolism of NSCs is a critical and often overlooked aspect of their biological activity. Unlike Δ⁹-THC, which is primarily metabolized to the active 11-hydroxy-THC and the inactive 11-nor-9-carboxy-THC, NSCs can be biotransformed into multiple active metabolites.[7] These metabolites may have different receptor affinities, efficacies, and signaling profiles than the parent compound, potentially prolonging and altering the overall pharmacological and toxicological effects.[7][18]

Investigative Approach:

-

In Vitro Metabolism: Incubate the NSC with human liver microsomes or hepatocytes to generate metabolites.[19]

-

Metabolite Identification: Use high-resolution mass spectrometry (LC-MS/MS) to identify the chemical structures of the metabolites.[19][20]

-

Pharmacological Characterization of Metabolites: Synthesize the identified major metabolites and subject them to the full panel of in vitro assays described above (receptor binding, functional assays, signaling bias).

Long-Term Cellular and Neurological Consequences

The acute pharmacological effects of NSCs are relatively well-studied in animal models, often using the "cannabinoid tetrad" (hypothermia, catalepsy, antinociception, and suppression of motor activity).[2][4] However, the long-term consequences of potent, full agonism at CB1 receptors are largely unknown. Chronic activation could lead to profound and lasting changes in gene expression, neuronal plasticity, and circuit function, potentially underlying the persistent psychotic symptoms reported in some users.

Future Research Directions:

-

Transcriptomic and Proteomic Analyses: Utilize RNA-sequencing and mass spectrometry-based proteomics to analyze changes in gene and protein expression in cultured neurons or brain tissue from animals chronically exposed to NSCs.

-

Electrophysiological Studies: Employ techniques like patch-clamp electrophysiology in brain slices to investigate long-term changes in synaptic strength and neuronal excitability following chronic NSC exposure.

-

Behavioral Models: Develop and utilize more sophisticated behavioral paradigms in animals to assess long-term cognitive and psychiatric-like deficits after NSC administration.

III. Conclusion: A Call for Deeper Investigation

Novel synthetic cannabinoids represent a significant public health threat, largely due to our incomplete understanding of their biological activities.[1][3][21] While their interaction with CB1 and CB2 receptors is the cornerstone of their pharmacology, a wealth of unknown activities related to signaling bias, off-target effects, active metabolites, and long-term neuroadaptations likely contribute to their severe toxicity. The experimental frameworks and protocols outlined in this guide provide a roadmap for researchers to navigate this uncharted territory. By systematically investigating these unknown biological activities, the scientific community can better predict the dangers of emerging NSCs, inform public health policy, and develop potential therapeutic interventions for NSC-related toxicity.

References

-

Marusich, J. A., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Pharmacology Biochemistry and Behavior, 220, 173467. [Link]

-

Nakajima, J., et al. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 32(1), 1-15. [Link]

-

Fantegrossi, W. E., et al. (2015). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. Current addiction reports, 2(1), 1-12. [Link]

-

Tai, S., & Fantegrossi, W. E. (2017). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. In The CB1 Receptor (pp. 313-337). Humana Press, Cham. [Link]

-

Pertwee, R. G. (2010). Non-CB1, non-CB2 receptors for endocannabinoids, plant cannabinoids, and synthetic cannabimimetics: focus on G-protein-coupled receptors and transient receptor potential channels. Journal of neuroimmune pharmacology, 5(1), 103-121. [Link]

-

Banister, S. D., & Connor, M. (2018). The pharmacology of novel illicit synthetic cannabinoids. Macquarie University. [Link]

-

Al-Imam, A., et al. (2021). Pharmacological and Toxicological Effects of Phytocannabinoids and Recreational Synthetic Cannabinoids: Increasing Risk of Public Health. Molecules, 26(16), 4860. [Link]

-

Hess, C., et al. (2020). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. International journal of molecular sciences, 21(18), 6649. [Link]

-

Fraga, D. S., et al. (2020). The synthetic cannabinoids phenomenon: from structure to toxicological properties. A review. Critical reviews in toxicology, 50(5), 397-414. [Link]

-

Huestis, M. A., & Smith, M. L. (2017). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Drug metabolism reviews, 49(2), 174-192. [Link]

-

Salm, P., et al. (2023). Analytical methods for the identification of synthetic cannabinoids in biological matrices. In Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. [Link]

-

Papanti, D., et al. (2017). Synthetic Cannabinoids: Psychopharmacology, Clinical Aspects, Psychotic Onset. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 16(5), 565-577. [Link]

-

Hess, C., et al. (2020). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. International Journal of Molecular Sciences, 21(18), 6649. [Link]

-

Marusich, J. A., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Pharmacology Biochemistry and Behavior, 220, 173467. [Link]

-

Roque-Bravo, R., et al. (2023). Synthetic Cannabinoids: A Pharmacological and Toxicological Overview. Annual Review of Pharmacology and Toxicology, 63, 299-318. [Link]

-

Finlay, D. B., et al. (2023). Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB2 receptor. Pharmacology research & perspectives, 11(6), e01157. [Link]

-

Wiley, J. L., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Pharmacology Biochemistry and Behavior, 220, 173467. [Link]

-

MacFarlane, C., et al. (2020). Differential activation of G protein‐mediated signaling by synthetic cannabinoid receptor agonists. British journal of pharmacology, 177(10), 2323-2338. [Link]

-

Cannaert, A., et al. (2020). Activity-based detection of synthetic cannabinoid receptor agonists in plant materials. Forensic science international, 312, 110313. [Link]

-

Morales, P., & Reggio, P. H. (2019). An Update on Non-CB1, Non-CB2 Cannabinoid Related G-Protein-Coupled Receptors. Cannabis and cannabinoid research, 4(4), 265-273. [Link]

-

Kronstrand, R., et al. (2013). Toxicological findings of synthetic cannabinoids in recreational users. Journal of analytical toxicology, 37(8), 534-541. [Link]

-

Pertwee, R. G. (2009). Non-CB1, non-CB2 receptors for endocannabinoids, plant cannabinoids, and synthetic cannabimimetics: focus on G-protein-coupled receptors and transient receptor potential channels. Journal of neuroimmune pharmacology, 5(1), 103-121. [Link]

-

Howlett, A. C. (2002). The cannabinoid receptors. Prostaglandins & other lipid mediators, 68, 619-631. [Link]

-

Man-Su, K., et al. (2020). Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. Molecules, 25(21), 5153. [Link]

-

Morales, P., & Reggio, P. H. (2017). Natural and Synthetic Cannabinoids Targeting Non-CB1, Non-CB2 G Protein-coupled Receptors. In The CB1 Receptor (pp. 147-167). Humana Press, Cham. [Link]

-

Deventer, K., et al. (2023). Fast and reliable in vitro activity-based detection of synthetic cannabinoid receptor agonists in e-liquids. Archives of toxicology, 1-11. [Link]

-

White, M., & Abiedalla, Y. (2019). Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Journal of analytical toxicology, 43(1), 45-51. [Link]

-

Deventer, K., et al. (2023). Fast and reliable in vitro activity-based detection of synthetic cannabinoid receptor agonists in e-liquids. Semantic Scholar. [Link]

-

Di Marzo, V. (2009). Non-CB1, Non-CB2 Receptors for Endocannabinoids, Plant Cannabinoids, and Synthetic Cannabimimetics. ProQuest. [Link]

-

Wikipedia contributors. (2023). Cannabinoid receptor 2. Wikipedia. [Link]

-

Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical chemistry, 88(22), 11036-11043. [Link]

-

Cannaert, A., et al. (2016). Detection and activity profiling of synthetic cannabinoids and metabolites with a newly developed bio-assay. ResearchGate. [Link]

-

Stothard, A., & Bassman, J. (2023). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. YouTube. [Link]

-

Ahmad, I., et al. (2014). Synthetic cannabinoids: Synthesis and biological activities. ResearchGate. [Link]

-

Compton, D. R., et al. (2011). Hijacking of Basic Research: The Case of Synthetic Cannabinoids. Drug and alcohol dependence, 119(1-2), 1-2. [Link]

-

Schifano, F., et al. (2017). Synthetic cannabinoids: the hidden side of Spice drugs. Current pharmaceutical biotechnology, 18(11), 868-876. [Link]

-

Presley, B. C., et al. (2013). Analysis of Synthetic Cannabinoids in Botanical Material: A Review of Analytical Methods and Findings. Forensic science review, 25(1/2), 27. [Link]

-

Presley, B. C., et al. (2013). Analysis of Synthetic Cannabinoids in Botanical Material: A Review of Analytical Methods and Findings. Southern Association of Forensic Scientists. [Link]

Sources

- 1. figshare.mq.edu.au [figshare.mq.edu.au]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hijacking of Basic Research: The Case of Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic cannabinoids: the hidden side of Spice drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthetic Cannabinoids: Psychopharmacology, Clinical Aspects, Psychotic Onset | Bentham Science [benthamscience.com]

- 10. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential activation of G protein‐mediated signaling by synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Non-CB1, non-CB2 receptors for endocannabinoids, plant cannabinoids, and synthetic cannabimimetics: focus on G-protein-coupled receptors and transient receptor potential channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An Update on Non-CB1, Non-CB2 Cannabinoid Related G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. books.rsc.org [books.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. annualreviews.org [annualreviews.org]

Methodological & Application

Quantitative Analysis of Heptyl-UR-144 in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and detailed protocol for the quantification of Heptyl-UR-144, a synthetic cannabinoid, in biological samples such as plasma and urine. The methodology leverages the high sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold-standard analytical technique in forensic and clinical toxicology.[1][2] We detail optimized procedures for sample preparation, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), followed by a robust LC-MS/MS method. This guide explains the scientific rationale behind key procedural steps and outlines a full validation strategy to ensure data integrity and reliability, conforming to forensic toxicology guidelines.

Introduction: The Analytical Challenge of Synthetic Cannabinoids

Heptyl-UR-144, formally known as (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone, is a synthetic cannabinoid receptor agonist (SCRA).[3] Like its analogue UR-144, it selectively binds to cannabinoid receptors, but its altered N-alkyl chain length can modify its pharmacological profile. The proliferation of novel psychoactive substances (NPS), including SCRAs, presents a significant challenge for toxicological analysis.[4][5] Their high potency and rapid metabolism necessitate the use of highly sensitive analytical methods to detect and quantify them in biological specimens.[6]

LC-MS/MS is the preferred method for this application due to its ability to distinguish analytes from complex biological matrices and provide definitive structural confirmation through mass fragmentation.[7] This application note provides a validated framework for laboratories to develop and implement a reliable method for Heptyl-UR-144 quantification.

Metabolic Considerations: It is critical to understand that parent synthetic cannabinoids are often extensively metabolized. In urine, the parent compound may be absent, with hydroxylated or carboxylated metabolites being the primary targets.[8][9][10] While this protocol focuses on the parent drug, Heptyl-UR-144, for analysis in plasma, the principles can be adapted to its metabolites, which are the recommended targets for urine analysis.[11][12]

Overall Analytical Workflow

The quantification process follows a logical sequence from sample receipt to final data reporting. Each stage is optimized to ensure maximum recovery, minimize matrix interference, and guarantee analytical accuracy.

Caption: High-level workflow for Heptyl-UR-144 quantification.

Sample Preparation: The Foundation of Accurate Quantification

Effective sample preparation is paramount for removing endogenous interferences like proteins and salts that can compromise analytical results.[1][13] The choice of method depends on the biological matrix.

Internal Standard (IS) Selection

An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., Heptyl-UR-144-d7). The IS is added at the beginning of the sample preparation process to correct for analyte loss during extraction and for variations in instrument response (matrix effects).[7]

Protocol 1: Plasma/Serum Samples via Protein Precipitation & LLE

This protocol is effective for removing proteins and extracting non-polar compounds like Heptyl-UR-144 from blood-based matrices.

Rationale: Acetonitrile is used to denature and precipitate proteins. A subsequent liquid-liquid extraction with a non-polar solvent like hexane isolates the analyte from the remaining aqueous components. This approach is widely validated for synthetic cannabinoids in serum.[6][14]

Step-by-Step Protocol:

-

Pipette 200 µL of plasma or serum into a 2 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 600 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean glass tube.

-

Add 1 mL of hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes to separate the layers.

-

Transfer the upper organic (hexane) layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile) for injection into the LC-MS/MS system.

Protocol 2: Urine Samples via Enzymatic Hydrolysis & SPE

Urine analysis for synthetic cannabinoids typically targets glucuronidated metabolites.[11][15] An initial hydrolysis step is required to cleave the glucuronide moiety, followed by a robust clean-up using Solid-Phase Extraction (SPE).

Rationale: β-glucuronidase enzyme is used to convert conjugated metabolites back to their parent forms, increasing detection sensitivity.[11][16] SPE with a polymeric reversed-phase sorbent (like Oasis HLB) provides excellent retention for a broad range of cannabinoids and allows for stringent wash steps to deliver a very clean extract.[17][18]

Step-by-Step Protocol:

-

Pipette 1 mL of urine into a glass tube.

-

Add 20 µL of the internal standard working solution.

-

Add 500 µL of acetate buffer (100 mM, pH 5.0).

-

Add 50 µL of β-glucuronidase solution (from Patella vulgata).[15]

-

Allow the sample to cool to room temperature.

-

SPE Procedure (using a polymeric cartridge, e.g., 60 mg): a. Condition: Wash the cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not let the sorbent go dry. b. Load: Load the entire hydrolyzed sample onto the cartridge. c. Wash 1: Wash with 1 mL of 5% methanol in water to remove salts and polar interferences. d. Wash 2: Wash with 1 mL of 25-50% methanol in water to remove more interferences. A stronger wash can be used due to the high retention of cannabinoids on polymeric sorbents.[15] e. Dry: Dry the cartridge thoroughly under high vacuum or positive pressure for 5-10 minutes. f. Elute: Elute the analyte with 1-2 mL of ethyl acetate or methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

LC-MS/MS Instrumental Analysis

The reconstituted sample extract is analyzed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions

The goal of chromatography is to separate the analyte of interest from any co-extracted matrix components before it enters the mass spectrometer.

| Parameter | Recommended Setting | Rationale |

| Column | Reversed-Phase C18 or HSS T3 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for moderately non-polar molecules like Heptyl-UR-144.[11][12] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte for positive ion ESI.[7] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for eluting the analyte from the reversed-phase column. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns, balancing speed and separation efficiency. |

| Gradient | Start at 20-30% B, ramp to 95% B, hold, then re-equilibrate | A gradient is necessary to elute the analyte with good peak shape and wash the column. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 - 10 µL | Balances sensitivity with potential for column overload. |

Tandem Mass Spectrometry (MS/MS) Conditions

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.

Caption: Principle of Multiple Reaction Monitoring (MRM) for Heptyl-UR-144.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The indole nitrogen is readily protonated, making ESI+ highly efficient for this class of compounds.[19] |

| Capillary Voltage | 1.0 - 3.5 kV | Optimized to achieve stable spray and maximum ion generation.[19] |

| Source Temp. | 150°C | Helps in desolvation without causing thermal degradation.[19] |

| Desolvation Temp. | 400 - 500°C | High temperature gas aids in efficient desolvation of the mobile phase.[19] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

MRM Transitions for Heptyl-UR-144: The precursor ion will be the protonated molecule, [M+H]⁺, with m/z 340.3 (calculated for C₂₃H₃₄NO⁺). Product ions are generated by fragmenting this precursor in the collision cell. Based on the known fragmentation of UR-144, characteristic product ions arise from the tetramethylcyclopropyl moiety and the indole core.[9]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role |

| Heptyl-UR-144 | 340.3 | 125.1 | Quantifier (from tetramethylcyclopropyl group) |

| Heptyl-UR-144 | 340.3 | 214.1 | Qualifier (from indole moiety after loss of heptyl chain) |

Note: These transitions should be empirically optimized on the specific mass spectrometer being used.

Method Validation